2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic aromatic compound with the molecular formula C9H11N3. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in trifluoroacetic acid (TFA) . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[4,5-c]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using catalytic hydrogenation or other reducing agents.
Common Reagents and Conditions
Oxidation: Sulfuryl chloride is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Various electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[4,5-c]pyridine N-oxides, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to interact with various cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[4,5-b]pyridine: Another closely related compound with a different arrangement of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, similar to imidazo[4,5-c]pyridine.
Uniqueness
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity and may influence its interaction with biological targets .
Properties
CAS No. |
64369-08-0 |
---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,3,4-trimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H11N3/c1-6-9-8(4-5-10-6)11-7(2)12(9)3/h4-5H,1-3H3 |
InChI Key |
STJRSWFXYMPNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N(C(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.